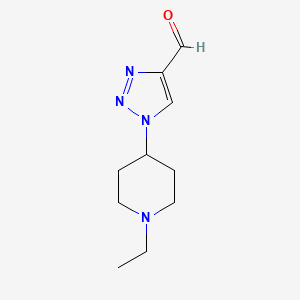1-(1-ethylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde
CAS No.: 1175146-85-6
Cat. No.: VC8054847
Molecular Formula: C10H16N4O
Molecular Weight: 208.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1175146-85-6 |
|---|---|
| Molecular Formula | C10H16N4O |
| Molecular Weight | 208.26 g/mol |
| IUPAC Name | 1-(1-ethylpiperidin-4-yl)triazole-4-carbaldehyde |
| Standard InChI | InChI=1S/C10H16N4O/c1-2-13-5-3-10(4-6-13)14-7-9(8-15)11-12-14/h7-8,10H,2-6H2,1H3 |
| Standard InChI Key | GFFQOLZGBWXDDR-UHFFFAOYSA-N |
| SMILES | CCN1CCC(CC1)N2C=C(N=N2)C=O |
| Canonical SMILES | CCN1CCC(CC1)N2C=C(N=N2)C=O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a piperidine ring substituted with an ethyl group at the 1-position, directly linked to a 1,2,3-triazole ring at the 4-position. The triazole’s 4-carbaldehyde group introduces a reactive site for further chemical modifications. The IUPAC name, 1-(1-ethylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde, reflects this arrangement .
Key Physicochemical Parameters
-
Molecular Formula:
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 208.26 g/mol |
| PSA | 51.02 Ų |
| LogP | 0.685 |
| Storage Conditions | -20°C, sealed, dry |
Synthesis and Characterization
Synthetic Pathways
The compound is typically synthesized via click chemistry, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form the triazole ring. A representative route involves:
-
Piperidine Modification: Ethylation of piperidine-4-amine to introduce the ethyl group.
-
Triazole Formation: Reaction of the ethylpiperidine derivative with an azide-containing precursor under Cu(I) catalysis.
-
Aldehyde Introduction: Oxidation of a hydroxymethyl intermediate or direct formylation using the Vilsmeier-Haack reaction .
Analytical Validation
-
Spectroscopic Data: NMR spectra align with the expected structure, confirming the presence of the aldehyde proton at ~9.8 ppm and piperidine/triazole protons between 1.5–8.0 ppm .
Applications in Scientific Research
Pharmaceutical Intermediates
The aldehyde group enables conjugation with amines, hydrazines, or other nucleophiles, making the compound a key building block in:
-
Anticancer Agents: Triazole derivatives exhibit apoptosis-inducing properties via kinase inhibition.
-
Antimicrobials: Structural analogs show activity against Candida albicans and Gram-positive bacteria.
Table 2: Potential Biological Targets
| Target Class | Mechanism of Action |
|---|---|
| Kinases | ATP-binding site inhibition |
| Fungal Ergosterol | Biosynthesis disruption |
| Bacterial Cell Wall | Peptidoglycan synthesis interference |
Material Science
The compound’s rigid heterocyclic framework contributes to the development of:
-
Metal-Organic Frameworks (MOFs): As ligands for catalytic sites.
-
Polymer Additives: Enhancing thermal stability and mechanical properties .
| Hazard | Precautionary Measure |
|---|---|
| Skin Contact | Wash with soap and water |
| Inhalation | Move to fresh air |
| Eye Exposure | Rinse cautiously with water |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume